N-Valerylglycine-13C2,15N
Description
Contextual Role of N-Valerylglycine in Mammalian Metabolic Research
N-Valerylglycine is a derivative of the amino acid glycine (B1666218). medchemexpress.eumedchemexpress.com Glycine itself is a fundamental building block for numerous important molecules in mammals, including proteins, glutathione, creatine, and heme. nih.govresearchgate.net It plays crucial roles in metabolic regulation, antioxidant defense, and neurological function. nih.gov
The metabolism of glycine is complex, involving several pathways. One key pathway is the glycine conjugation pathway, where glycine is combined with various acyl-CoA molecules. nih.gov This process is important for the detoxification of certain metabolic byproducts. cymitquimica.com For instance, in certain metabolic disorders, the accumulation of specific acyl-CoAs can be mitigated by their conjugation with glycine, leading to the formation and excretion of acylglycines like isovalerylglycine. nih.gov Therefore, studying compounds like N-Valerylglycine provides a window into the function and capacity of these crucial detoxification pathways. nih.gov
The labeled form, N-Valerylglycine-13C2,15N, serves as an internal standard or tracer in studies investigating these metabolic processes. cymitquimica.com Its use allows for the accurate quantification of its unlabeled counterpart and helps to delineate the metabolic flux through the glycine conjugation pathway.
Historical Development of Isotopic Tracing Methodologies in Metabolism
The concept of using isotopes as tracers in biological research has a rich history. The journey began over a century ago with the discovery of isotopes by Frederick Soddy. nih.gov Early research was largely dominated by the use of radioisotopes, which, despite their utility, posed safety concerns. nih.gov The development of mass spectrometry by pioneers like J.J. Thomson and F.W. Aston was a critical step, enabling the separation and quantification of isotopes based on their mass. nih.gov
The 1930s and 1940s saw the first applications of stable isotopes in metabolic research. nih.govbioscientifica.com One of the earliest studies, published in 1937, used deuterium-labeled linseed oil to trace the fate of fatty acids in mice. bioscientifica.com However, the widespread use of stable isotopes was initially limited by the difficulty in obtaining labeled compounds and the high cost of mass spectrometers. bioscientifica.com
Over the following decades, advancements in technology, particularly in mass spectrometry (from IRMS to GC-MS and LC-MS), made stable isotope tracing more accessible and powerful. nih.gov These developments have allowed for increasingly detailed investigations into the metabolism of proteins, lipids, and carbohydrates. nih.govphysoc.org Today, stable isotope labeling is considered a gold-standard method for studying metabolism in vivo, offering a safe and precise way to explore the dynamic processes of life. bioscientifica.com
Interactive Data Tables
Table 1: Key Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₉¹³C₂H₄¹⁵NO₃ |
| Labeled Atoms | Carbon-13, Nitrogen-15 |
| Parent Compound | N-Valerylglycine |
| Primary Use in Research | Metabolic Tracer, Internal Standard |
Properties
Molecular Formula |
C₅¹³C₂H₁₃¹⁵NO₃ |
|---|---|
Molecular Weight |
162.16 |
Synonyms |
N-(1-Oxopentyl)glycine-13C2,15N; N-Pentanoylglycine-13C2,15N; N-n-Valerylglycine-13C2,15N |
Origin of Product |
United States |
Synthetic Methodologies for N Valerylglycine 13c2,15n and Its Analogues
Strategies for Selective Carbon-13 and Nitrogen-15 Isotope Incorporation
The introduction of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes into the N-Valerylglycine molecule requires careful planning to ensure the labels are positioned at the desired atomic sites with high enrichment. The most common and efficient strategy for the synthesis of N-Valerylglycine-¹³C₂,¹⁵N involves the use of a commercially available, pre-labeled precursor, namely Glycine-¹³C₂,¹⁵N. This approach guarantees that the isotopic labels are located specifically within the glycine (B1666218) moiety of the final compound.
Alternative strategies, though less direct for this specific labeling pattern, include the use of labeled starting materials in the de novo synthesis of glycine. However, given the ready availability of Glycine-¹³C₂,¹⁵N, this is the preferred route for efficiency and cost-effectiveness. The isotopic enrichment of the final product is directly dependent on the enrichment of the labeled precursor.
Isotopic labeling is a fundamental technique in various scientific fields. In structural biology, for instance, dual-labeling with ¹³C and ¹⁵N allows for detailed studies of protein structure and dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy. alfa-chemistry.com Similarly, in metabolic research, these labeled compounds serve as tracers to elucidate complex biochemical pathways. alfa-chemistry.com
Precursor Selection and Chemical Reaction Pathways for Labeled Synthesis
The synthesis of N-Valerylglycine-¹³C₂,¹⁵N is achieved through the formation of an amide bond between valeric acid and the isotopically labeled Glycine-¹³C₂,¹⁵N. A common and effective method for this transformation is the Schotten-Baumann reaction, which involves the acylation of the amino group of glycine with an activated form of valeric acid, typically valeryl chloride.
Precursor Selection:
Isotopically Labeled Precursor: Glycine-¹³C₂,¹⁵N serves as the source of the heavy isotopes. It is crucial to use a precursor with high isotopic purity to ensure the desired enrichment in the final product.
Acylating Agent: Valeryl chloride is a common choice due to its high reactivity, which facilitates the acylation reaction under relatively mild conditions. Valeric anhydride (B1165640) is another potential acylating agent.
Base: A base, such as sodium hydroxide (B78521) (NaOH), is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the reaction to completion.
Chemical Reaction Pathway:
The reaction is typically carried out in a biphasic system or in an aqueous solution under controlled pH conditions. The Glycine-¹³C₂,¹⁵N is dissolved in an aqueous basic solution, and the valeryl chloride, which is often dissolved in an inert organic solvent, is added gradually with vigorous stirring. The reaction proceeds as follows:
Valeryl chloride + Glycine-¹³C₂,¹⁵N → N-Valerylglycine-¹³C₂,¹⁵N + HCl
The newly formed HCl is immediately neutralized by the base present in the reaction mixture. After the reaction is complete, the product is isolated by acidification of the reaction mixture, which causes the N-Valerylglycine-¹³C₂,¹⁵N to precipitate out of the solution. The crude product is then collected by filtration and purified, typically by recrystallization. pitt.edulibretexts.orglibretexts.orgyoutube.com
| Reactant | Role | Key Considerations |
| Glycine-¹³C₂,¹⁵N | Labeled Precursor | High isotopic purity is essential. |
| Valeryl Chloride | Acylating Agent | Highly reactive; should be handled with care. |
| Sodium Hydroxide | Base | Neutralizes HCl byproduct, driving the reaction. |
| Water/Solvent | Reaction Medium | Provides a medium for the reaction to occur. |
Analytical Purity and Isotopic Enrichment Characterization of Synthesized Compounds
Following synthesis and purification, it is imperative to thoroughly characterize N-Valerylglycine-¹³C₂,¹⁵N to confirm its chemical identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS):
Mass spectrometry is the definitive technique for determining the isotopic enrichment of the synthesized compound. nih.gov High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the incorporation of the ¹³C and ¹⁵N isotopes. By comparing the mass of the labeled compound to its unlabeled counterpart, the number of incorporated heavy isotopes can be verified. The relative intensities of the isotopic peaks in the mass spectrum provide a quantitative measure of the isotopic enrichment. For N-Valerylglycine-¹³C₂,¹⁵N, a mass shift of +3 atomic mass units compared to the unlabeled compound is expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the chemical purity of the synthesized compound. nih.gov
¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals can confirm the presence of the valeryl and glycine moieties and the absence of impurities.
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. For N-Valerylglycine-¹³C₂,¹⁵N, the signals corresponding to the two carbon atoms of the glycine backbone will be significantly enhanced and may show coupling to the ¹⁵N nucleus, providing direct evidence of successful labeling.
The combination of these analytical techniques provides a comprehensive characterization of the synthesized N-Valerylglycine-¹³C₂,¹⁵N, ensuring its suitability for its intended applications.
| Technique | Information Obtained | Key Parameters for N-Valerylglycine-¹³C₂,¹⁵N |
| Mass Spectrometry (MS) | Isotopic Enrichment, Molecular Weight Confirmation | Mass shift of +3 amu compared to unlabeled standard. |
| ¹H NMR Spectroscopy | Chemical Structure, Purity | Characteristic signals for valeryl and glycine protons. |
| ¹³C NMR Spectroscopy | Chemical Structure, Isotope Incorporation Site | Enhanced signals for the two labeled carbons in the glycine moiety. |
Advanced Analytical Applications of N Valerylglycine 13c2,15n
Utilization as an Internal Standard in Quantitative Mass Spectrometry
In quantitative mass spectrometry, the primary role of N-Valerylglycine-13C2,15N is to serve as an internal standard (IS). Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantification because they have nearly identical chemical and physical properties to the unlabeled analyte of interest. ckisotopes.comresearchgate.net This includes similar chromatographic retention times, ionization efficiencies, and fragmentation patterns. When added to a sample at a known concentration at the beginning of the analytical process, the SIL IS can accurately correct for variations in sample preparation, extraction efficiency, and instrument response, as well as mitigate matrix effects such as ion suppression or enhancement. nih.govnih.gov The key difference is the mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard. ckisotopes.com
The development of a reliable quantitative method using this compound as an internal standard requires a thorough validation process to ensure the data generated is accurate and precise. researchgate.net Method validation is a critical component of good manufacturing practice (GMP) and demonstrates that an analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters are established according to international guidelines and are crucial for the release of products and long-term stability studies. researchgate.net
Key Validation Parameters for Analytical Procedures:
| Parameter | Description | Typical Acceptance Criteria for LC-MS/MS |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at intra-day and inter-day levels. | Coefficient of Variation (CV) ≤15% (≤20% at the Lower Limit of Quantification). |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte in the sample within a defined range. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio typically ≥ 10. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, bench-top, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |
This table presents typical parameters and acceptance criteria for bioanalytical method validation.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of small molecules in complex mixtures. thermofisher.comnih.gov In this context, this compound is used to quantify its unlabeled analogue, N-Valerylglycine, a biomarker for certain inborn errors of metabolism. researchgate.net
The workflow involves adding a known amount of this compound to the biological sample (e.g., urine or plasma). nih.gov The sample is then processed, and the extract is injected into the LC-MS/MS system. The liquid chromatography step separates the analyte and IS from other matrix components. In the mass spectrometer, the compounds are ionized, and specific precursor-to-product ion transitions are monitored for both the analyte and the IS. Because ¹³C and ¹⁵N isotopes are heavier than ¹²C and ¹⁴N, the labeled standard has a higher mass, resulting in distinct mass-to-charge (m/z) ratios for its precursor and product ions. researchgate.net The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample, providing highly accurate and reliable quantification. d-nb.info
Illustrative LC-MS/MS Parameters:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| N-Valerylglycine (Analyte) | 160.1 | 76.1 |
| This compound (IS) | 163.1 | 78.1 |
Note: The m/z values are hypothetical and for illustrative purposes. Actual values depend on the ionization mode and adduct formation.
Role in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Analysis
While mass spectrometry is its primary application, the isotopic labels in this compound also make it a useful compound for Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net NMR is a powerful technique for elucidating the structure and dynamics of molecules in solution and solid states. nih.govnih.gov The presence of ¹³C and ¹⁵N, both NMR-active nuclei, provides additional probes for structural analysis that are not available with the unlabeled compound at natural abundance. nih.gov
The ¹³C and ¹⁵N nuclei have distinct chemical shifts that are highly sensitive to their local electronic environment. researchgate.net This allows for detailed structural characterization. For instance, ¹⁵N NMR spectroscopy can provide information about tautomers, rotamers, and configurational isomers. researchgate.net Furthermore, the scalar coupling (J-coupling) between the ¹³C and ¹⁵N nuclei, and between these nuclei and adjacent protons (¹H), can provide valuable information about bond connectivity and dihedral angles, helping to confirm the molecular structure. rsc.org Advanced NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to correlate the chemical shifts of ¹H, ¹³C, and ¹⁵N, providing a comprehensive map of the molecule's atomic connectivity. bham.ac.uk The use of stable isotopes like ¹³C and ¹⁵N is also fundamental in metabolic flux analysis, where they are used to trace the flow of atoms through metabolic pathways. medchemexpress.comnih.gov
Methodological Advancements for Analysis in Complex Biological Matrices
Analyzing acylglycines in complex biological matrices like urine and plasma presents significant challenges due to the presence of numerous endogenous compounds that can cause interference. nih.gov Urine, in particular, is a highly complex matrix with a wide range of dilutions and interfering substances. nih.gov Methodological advancements are focused on improving sample preparation and cleanup to minimize these matrix effects.
Common sample preparation techniques include:
Solid-Phase Extraction (SPE): This is a widely used technique to isolate acylglycines from the bulk matrix. The sample is passed through a cartridge containing a solid sorbent that retains the analytes of interest while allowing interfering compounds to be washed away. The analytes are then eluted with a suitable solvent.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.
Protein Precipitation: For plasma or serum samples, proteins are often precipitated using an organic solvent (e.g., acetonitrile or methanol) and removed by centrifugation.
Following extraction, derivatization may be employed. For example, acylglycines can be derivatized with n-butanol to improve their chromatographic properties and detection sensitivity by mass spectrometry. researchgate.net The use of this compound as an internal standard is a crucial part of these advanced methods. Since the IS is added before sample extraction, it experiences the same potential losses and matrix effects as the unlabeled analyte, ensuring that the final calculated concentration is accurate despite the complexity of the biological sample. nih.govnih.gov
Elucidation of Biochemical Pathways Using N Valerylglycine 13c2,15n
Investigations into Fatty Acid β-Oxidation Pathways
Mitochondrial fatty acid β-oxidation (FAO) is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, a key molecule for energy production via the tricarboxylic acid (TCA) cycle. aocs.orgduth.gr This pathway is essential for maintaining energy homeostasis, particularly during periods of fasting or prolonged exercise. duth.gr The process involves a series of enzymes that sequentially shorten the fatty acid chain. aocs.org Inherited defects in any of these enzymes lead to fatty acid oxidation disorders (FAODs), a group of metabolic diseases characterized by energy deficiency and the accumulation of potentially toxic metabolic intermediates. nih.govmdpi.com
In healthy individuals, acylglycines are typically minor metabolites of fatty acids. hmdb.ca However, in the context of FAODs, the enzymatic blocks in the β-oxidation spiral lead to the accumulation of upstream acyl-CoA esters. These acyl-CoAs can then be diverted into alternative detoxification pathways, including conjugation with glycine (B1666218), a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT). nih.govresearchgate.net This process results in the formation and subsequent excretion of specific acylglycines, which serve as important diagnostic biomarkers for these disorders.
N-Valerylglycine is the glycine conjugate of valeryl-CoA. The accumulation of valeryl-CoA and consequently N-valerylglycine can be indicative of disruptions in the oxidation of odd-chain fatty acids or certain amino acids. By using N-Valerylglycine-13C2,15N as an internal standard in mass spectrometry-based analyses, researchers can accurately quantify the levels of endogenous N-valerylglycine and other acylglycines in biological samples like urine and plasma. This stable isotope dilution analysis provides high precision and accuracy, which is crucial for diagnosing FAODs and monitoring the biochemical response to treatment.
Table 1: Acylglycine Accumulation in Fatty Acid Oxidation Disorders
| Disorder | Deficient Enzyme | Accumulated Acylglycine(s) |
|---|---|---|
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Medium-Chain Acyl-CoA Dehydrogenase | N-Hexanoylglycine, Suberylglycine |
| Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) | Very Long-Chain Acyl-CoA Dehydrogenase | Various long-chain acylglycines |
| Glutaric Acidemia Type II | Electron Transfer Flavoprotein (ETF) or ETF Dehydrogenase | Glutaroylglycine, Isovalerylglycine |
The study of FAODs relies heavily on cellular and animal research models to understand disease pathophysiology and to test potential therapeutic interventions. mdpi.com In these models, this compound can be used as a tracer to investigate the kinetics of acylglycine formation and clearance. By introducing the labeled compound into the system, scientists can track its movement and transformation, providing insights into the activity of the glycine conjugation pathway under pathological conditions.
For instance, in a cell culture model of a specific FAOD, researchers can supply a labeled fatty acid precursor and monitor the formation of labeled acylglycines. The addition of this compound as a standard allows for the precise quantification of these disease-specific metabolites. This approach is vital for assessing the severity of the metabolic block and for evaluating the efficacy of therapies aimed at reducing the accumulation of toxic acyl-CoA intermediates. researchgate.net Such studies help elucidate how the buildup of these metabolites contributes to cellular dysfunction, including mitochondrial damage and disruption of energy production. mdpi.com
Analysis of Amino Acid Conjugation Mechanisms and Dynamics
Amino acid conjugation is a fundamental metabolic process involved in the detoxification of both endogenous and exogenous carboxylic acids. researchgate.net The conjugation of acyl-CoA esters to amino acids like glycine or glutamine renders them more water-soluble, facilitating their excretion from the body. researchgate.net This pathway is particularly important in the mitochondria for managing the pool of coenzyme A (CoASH) and preventing the toxic accumulation of acyl-CoA species. nih.gov
The glycine conjugation pathway involves two main steps: the activation of a carboxylic acid to its corresponding acyl-CoA ester, and the subsequent transfer of the acyl group to glycine by glycine N-acyltransferase (GLYAT). nih.gov this compound is an invaluable tool for characterizing this pathway. It can be used as a substrate in enzymatic assays to determine the kinetic properties (e.g., Kₘ and Vₘₐₓ) of GLYAT and its variants. nih.gov
By using a labeled substrate, the reaction product can be easily distinguished from any endogenous, unlabeled compounds, allowing for a clear and accurate measurement of enzyme activity. Understanding the substrate specificity and efficiency of GLYAT is crucial, as variations in this enzyme's activity can influence an individual's capacity to metabolize certain drugs and toxins, and may affect the severity of metabolic disorders. nih.govresearchgate.net
Table 2: Research Applications of this compound in Glycine Conjugation Studies
| Application | Research Goal | Methodological Advantage of Isotopic Labeling |
|---|---|---|
| Enzyme Kinetics | Determine the substrate affinity and catalytic efficiency of Glycine N-Acyltransferase (GLYAT). | Allows for unambiguous detection of the enzymatic product, separating it from background metabolites. |
| Pathway Inhibition Studies | Identify compounds that inhibit the glycine conjugation pathway. | Provides a sensitive measure of pathway flux, allowing for the quantification of inhibition. |
| Genetic Variant Analysis | Characterize the functional consequences of genetic mutations in the GLYAT enzyme. nih.gov | Enables precise comparison of enzyme activity between wild-type and mutant forms. |
The ¹⁵N label on the glycine portion of this compound allows it to be used as a tracer for nitrogen metabolism. nih.gov Glycine is a precursor for the biosynthesis of numerous important nitrogen-containing compounds, including purines (adenine, guanine), glutathione, and heme. nih.gov When this compound is introduced into a biological system, it can be hydrolyzed to release ¹⁵N-labeled glycine.
This labeled glycine then enters the cell's metabolic network, and the ¹⁵N atom can be incorporated into various downstream metabolites. By using high-resolution mass spectrometry, researchers can detect and identify metabolites that show a one-dalton mass shift due to the incorporation of the ¹⁵N atom. nih.govjianhaidulab.com This stable isotope tracing technique is a powerful method for mapping the metabolic fate of glycine's nitrogen atom and discovering how these pathways are altered in disease states, such as cancer, where glycine metabolism is often dysregulated. nih.gov
Applications in Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov 13C-MFA, a common variant of this technique, involves introducing a ¹³C-labeled substrate into a biological system and measuring the pattern of ¹³C incorporation into downstream metabolites. youtube.com This labeling pattern provides crucial information about the relative activities of different metabolic pathways. researchgate.net
The dual-labeled compound this compound is particularly useful for advanced MFA studies, specifically 13C15N-MFA, which simultaneously traces both carbon and nitrogen flow. nih.gov After being metabolized to release labeled glycine, the ¹³C and ¹⁵N atoms can be tracked as they are incorporated into the building blocks of proteins and nucleic acids.
This dual-tracing approach provides more constraints for the computational models used in MFA, leading to more accurate and robust flux estimations. It allows for the simultaneous quantification of central carbon metabolism and nitrogen assimilation pathways. nih.gov For example, it can elucidate the interplay between glycolysis, the TCA cycle, and amino acid biosynthesis. Such detailed understanding of metabolic fluxes is critical in fields like metabolic engineering, for optimizing the production of biochemicals, and in biomedical research, for understanding the metabolic reprogramming that occurs in diseases like cancer and diabetes. nih.govnih.gov
Quantification of Carbon and Nitrogen Fluxes within Cellular Networks
The dual labeling of N-Valerylglycine with both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) isotopes enables the simultaneous measurement of carbon and nitrogen metabolic fluxes. nih.govembopress.org This approach, often part of a broader methodology known as ¹³C¹⁵N-Metabolic Flux Analysis (MFA), provides a quantitative snapshot of the rates of metabolic reactions within a living system. nih.govbiorxiv.org By introducing N-Valerylglycine-¹³C₂,¹⁵N into a biological system, researchers can track the incorporation of these isotopes into various downstream metabolites.
The strength of this dual-labeling strategy lies in its ability to provide quantitative flux measurements for both carbon and nitrogen metabolism. biorxiv.org For instance, in studies of mycobacteria, dual isotopic labeling has been instrumental in quantifying intracellular carbon and nitrogen fluxes and inferring the directionality of reactions. nih.govembopress.orgnih.gov This methodology allows for the joint resolution of carbon and nitrogen fluxes, offering a more complete picture of cellular metabolism than single-isotope experiments. nih.govembopress.orgnih.gov
The quantification of these fluxes is critical for understanding how cells allocate resources and respond to environmental changes. For example, such analyses have been pivotal in identifying key nodes in nitrogen metabolism, such as the central role of glutamate (B1630785) as a nitrogen donor in mycobacteria. embopress.orgnih.govbiorxiv.org The data derived from these experiments can be used to construct detailed metabolic flux maps, as illustrated in the following hypothetical data table based on typical MFA studies.
Table 1: Hypothetical Carbon and Nitrogen Fluxes in Central Metabolism Using a ¹³C/¹⁵N Labeled Substrate
| Metabolic Reaction | Carbon Flux (relative units) | Nitrogen Flux (relative units) |
|---|---|---|
| Glycolysis | 100 | 0 |
| Pentose Phosphate Pathway | 30 | 0 |
| TCA Cycle | 85 | 5 |
| Glutamate Synthesis | 15 | 20 |
| Alanine Synthesis | 10 | 15 |
Isotopic Pattern Analysis for Comprehensive Pathway Reconstruction
Beyond quantifying reaction rates, the isotopic patterns that emerge in metabolites following the administration of N-Valerylglycine-¹³C₂,¹⁵N are crucial for reconstructing biochemical pathways. nih.gov Mass spectrometry and nuclear magnetic resonance (NMR) are the primary analytical techniques used to determine the distribution of ¹³C and ¹⁵N isotopes in various molecules. nih.govisotope.com The specific arrangement of these heavy isotopes in a product molecule, known as its isotopologue distribution, provides detailed information about the biochemical reactions it has undergone.
This isotopic pattern analysis is a powerful tool for discovering previously unknown metabolic routes and for confirming the activity of predicted pathways. nih.gov For example, the detection of specific combinations of ¹³C and ¹⁵N in an amino acid can unequivocally identify its biosynthetic origin. nih.gov This level of detail is particularly valuable in complex metabolic networks where multiple pathways may lead to the same product.
The analysis of isotopic patterns can also help to resolve the bidirectionality of metabolic reactions and to understand the exchange of atoms between different metabolic pools. nih.gov For instance, by observing the scrambling of isotopes, researchers can infer the reversibility of enzymatic reactions. The insights gained from this type of analysis are fundamental to creating accurate and comprehensive models of cellular metabolism. The following table provides a hypothetical example of how isotopic patterns in key amino acids might be interpreted.
Table 2: Hypothetical Isotopic Pattern Analysis in Amino Acids after Labeling
| Amino Acid | Predominant Isotopologue | Inferred Pathway Activity |
|---|---|---|
| Glutamate | M+1 (¹⁵N) | High transamination activity |
| Proline | M+2 (¹³C₂) | Synthesis from a ¹³C₂ labeled precursor |
| Aspartate | M+3 (¹³C₂, ¹⁵N) | Synthesis involving both labeled carbon and nitrogen |
Theoretical and Computational Frameworks for N Valerylglycine 13c2,15n Tracing Studies
Mathematical Modeling of Isotopic Enrichment and Turnover Rates
Mathematical models are essential for quantifying the dynamic changes in isotopic enrichment and determining the rates at which metabolites are produced and consumed. When N-Valerylglycine-13C2,15N is introduced into a biological system, the labeled atoms are incorporated into downstream metabolites. By measuring the distribution of mass isotopomers over time using techniques like mass spectrometry, researchers can fit these data to mathematical models to estimate metabolic fluxes. semanticscholar.org
A common approach involves compartment modeling, where the body or a specific tissue is represented as a series of interconnected pools. The rate of appearance (Ra) and disappearance (Rd) of metabolites within these pools can be calculated. For instance, a single-pool model can be used to describe the turnover of a metabolite in a given compartment. The isotopic enrichment (E) of the metabolite at any time (t) after the introduction of the tracer can often be described by an exponential function:
E(t) = E_ss * (1 - e^(-kt))
Where E_ss is the isotopic enrichment at a steady state, and k is the fractional turnover rate constant. From this, the turnover rate (flux) can be calculated by multiplying the rate constant k by the total pool size of the metabolite.
More complex models, such as precursor-product models, are used to quantify the conversion of one metabolite to another. In the context of this compound, this could be used to determine the rate at which the glycine (B1666218) moiety is incorporated into purines or other nitrogen-containing compounds. nih.gov For processes involving isotope fractionation, Rayleigh-type isotope fractionation models can be employed to simulate the isotopic signatures of products derived from different sources. nih.gov
Table 1: Key Parameters in Modeling Isotopic Enrichment
| Parameter | Symbol | Description | Example Application with this compound |
|---|---|---|---|
| Isotopic Enrichment | E | The fraction or percentage of a metabolite pool that is labeled with the stable isotope. | Measuring the percentage of 15N-labeled glutamate (B1630785) derived from the 15N in the glycine backbone. |
| Rate of Appearance | Ra | The rate at which a substance enters the metabolic pool being studied. | Calculating the rate at which labeled valeryl-CoA enters the fatty acid synthesis pathway. |
| Fractional Turnover Rate | k | The fraction of the metabolic pool that is replaced per unit of time. | Determining the rate constant for the clearance of this compound from plasma. |
| Mass Isotopomer Distribution (MID) | M0, M+1, M+2... | The relative abundance of molecules of a compound with different numbers of isotopic labels. | Analyzing the M+2 (from 13C2) and M+1 (from 15N) isotopomers of downstream metabolites to trace the carbon and nitrogen atoms separately. researchgate.net |
Computational Tools and Algorithms for Metabolic Network Analysis
The complexity of metabolic networks necessitates the use of specialized computational tools and algorithms to analyze data from stable isotope tracing experiments. researchgate.net These software packages integrate experimental data—such as mass isotopomer distributions and extracellular exchange rates—with known metabolic network structures to reconstruct comprehensive flux maps. nih.gov
Metabolic Flux Analysis (MFA) is a widely used computational approach for predicting and analyzing metabolic fluxes. mdpi.com Software tools for MFA fit mathematical models to experimental data obtained from stable isotope labeling experiments to estimate intracellular reaction rates. mdpi.com
Several publicly available software packages have been developed to facilitate model generation and the computational analysis of isotope labeling experiments. nih.gov These tools automate the generation of balance equations and their solutions for networks of varying complexity. nih.gov More recent advancements have incorporated machine learning frameworks, which can decipher complex isotope labeling patterns to map them onto metabolic fluxes with improved accuracy and speed compared to traditional methods. biorxiv.org This approach can take variable-size isotope labeling patterns as input, impute missing data, and output mass-balanced metabolic fluxes. biorxiv.org
Table 2: Selected Computational Tools for Metabolic Flux Analysis
| Tool | Approach | Key Feature | Relevance to this compound Studies |
|---|---|---|---|
| INCA (Isotopomer Network Compartmental Analysis) | Isotopomer balancing | Can perform both steady-state and isotopically non-stationary metabolic flux analysis. nih.gov | Modeling the dynamic incorporation of 13C and 15N into various metabolic pools over time. |
| 13CFLUX2 | Isotopomer balancing | Facilitates model generation and computational analysis of steady-state isotope labeling experiments. mdpi.com | Quantifying metabolic fluxes at isotopic steady state after continuous infusion of the tracer. |
| Metran | Isotopomer balancing | A publicly available software package for steady-state isotope labeling experiments. mdpi.com | Analyzing the distribution of labeled carbon and nitrogen through central carbon and amino acid metabolism. |
| ML-Flux | Machine Learning | Uses trained neural networks to map isotope patterns directly to metabolic fluxes, offering high speed and accuracy. biorxiv.org | Rapidly quantifying flux changes in response to perturbations in systems traced with this compound. |
Principles of Tracer Kinetics and Achievement of Isotopic Steady State
Tracer kinetic analysis is fundamental to interpreting data from studies using this compound. stanford.edu A key concept in these studies is the distinction between metabolic steady state and isotopic steady state. A metabolic steady state implies that the concentrations of metabolites and the rates of metabolic reactions are constant over time. nih.gov For isotope tracer studies, it is often preferable to introduce the tracer without perturbing this metabolic steady state. nih.gov
Isotopic steady state refers to the condition where the isotopic enrichment of a metabolite and its products remains constant over time. nih.gov Reaching this state signifies that the rate of inflow of the labeled tracer into a metabolic pool is balanced by the outflow. The time required to achieve isotopic steady state varies depending on the turnover rate of the specific metabolic pathway being investigated. For example, pathways with high flux rates, such as glycolysis, may reach isotopic steady state in minutes, while pathways with larger pools and slower turnover, like nucleotide biosynthesis, can take many hours. nih.gov
Achieving a true isotopic steady state is crucial for certain modeling approaches, particularly steady-state MFA, as it simplifies the mathematical calculations and allows for more robust flux estimations. nih.gov Kinetic studies, which involve collecting samples at multiple time points before a steady state is reached, can provide valuable information about the dynamic properties and structure of the metabolic network.
Table 3: Concepts in Tracer Kinetics and Isotopic Steady State
| Concept | Description | Importance in this compound Tracing |
|---|---|---|
| Metabolic Steady State | A state where metabolite concentrations and reaction rates are constant. nih.gov | Ensures that observed changes in isotopic enrichment are due to metabolic flux and not due to perturbations caused by the tracer itself. |
| Isotopic Steady State | A state where the isotopic enrichment of metabolites becomes constant over time. nih.gov | Simplifies flux calculations and is a prerequisite for steady-state Metabolic Flux Analysis (MFA). |
| Tracer Bolus | A single, rapid administration of the tracer. | Useful for studying the initial kinetics of tracer uptake and distribution before a steady state is achieved. |
| Primed-Constant Infusion | An initial bolus dose followed by a continuous infusion of the tracer. | A common method used to rapidly achieve and maintain an isotopic steady state for accurate flux measurements. |
N Valerylglycine 13c2,15n in Pre Clinical Research Models
Applications in In Vitro Cellular Systems for Metabolic Investigations
In vitro cellular systems, such as cultured cell lines and primary cells, offer a controlled environment to investigate specific metabolic pathways without the complexities of a whole organism. The introduction of N-Valerylglycine-13C2,15N into these systems allows researchers to track the kinetics of its uptake, metabolism, and the distribution of its isotopic labels into downstream metabolites.
One of the primary applications of this compound in cellular models is to study the activity of glycine (B1666218) N-acyltransferase (GLYAT), the enzyme responsible for conjugating acyl-CoAs with glycine. By incubating cells with the labeled compound, researchers can monitor its hydrolysis back to valeric acid and glycine, and subsequently trace the labeled carbon and nitrogen atoms. For instance, the 13C atoms from the glycine backbone can be traced into other metabolic pathways, such as the one-carbon metabolism, while the 15N can be followed into the synthesis of other amino acids and nitrogen-containing compounds. nih.gov
A hypothetical study using a human hepatocyte cell line (HepG2) could involve incubating the cells with this compound and analyzing the isotopic enrichment in various intracellular and extracellular metabolites over time using mass spectrometry. The expected findings would be the time-dependent appearance of labeled glycine and valeric acid within the cells, followed by the incorporation of 13C and 15N into other metabolites.
Table 1: Hypothetical Isotopic Enrichment in HepG2 Cells after Incubation with this compound
| Metabolite | Isotopic Enrichment (Atom Percent Excess) at 1 hour | Isotopic Enrichment (Atom Percent Excess) at 6 hours |
|---|---|---|
| This compound (intracellular) | 85.2% | 65.7% |
| Glycine-13C2,15N | 5.3% | 15.8% |
| Serine-13C2 | 1.2% | 4.5% |
These data would provide quantitative insights into the rate of N-valerylglycine hydrolysis and the subsequent flux of its constituent parts into other metabolic pathways within the liver cells.
Utilization in In Vivo Animal Models for Fundamental Metabolic Research
In vivo animal models, such as rodents, are indispensable for understanding how metabolic processes are regulated at the whole-body level. The administration of this compound to these models allows for the investigation of its absorption, distribution, metabolism, and excretion (ADME) in a physiological context.
In animal models, this compound can be used to trace the metabolic fate of valeric acid and glycine in different tissues and biofluids. Following administration, blood, urine, and tissue samples can be collected at various time points to measure the concentration and isotopic enrichment of the tracer and its metabolites. This approach can reveal how different organs contribute to the metabolism of N-acylglycines and how this may be altered in disease states.
For example, in a study investigating the impact of a high-fat diet on fatty acid metabolism in mice, this compound could be administered to both control and high-fat diet-fed animals. The analysis of plasma and urine would likely show differences in the rate of clearance of the labeled compound and the appearance of its labeled metabolites. Such a study might reveal that a high-fat diet alters the expression or activity of enzymes involved in N-acylglycine metabolism. nih.gov
Table 2: Hypothetical Plasma Concentrations of Labeled Metabolites in Mice
| Metabolite | Control Diet (ng/mL at 2 hours) | High-Fat Diet (ng/mL at 2 hours) |
|---|---|---|
| This compound | 150.3 | 225.8 |
| Glycine-13C2,15N | 25.1 | 18.4 |
These findings would suggest that a high-fat diet may impair the clearance of N-valerylglycine and alter the subsequent metabolism of its components.
The use of this compound can also aid in the development of new research paradigms for studying metabolic dysregulation. For instance, it can be used to investigate inborn errors of metabolism where the conjugation of fatty acids to glycine is either impaired or enhanced. By tracing the metabolism of the labeled compound, researchers can gain a better understanding of the biochemical consequences of these genetic defects.
Furthermore, this tracer can be employed in preclinical studies to evaluate the efficacy of therapeutic interventions aimed at modulating fatty acid and amino acid metabolism. By comparing the metabolic profiles of treated and untreated animals, researchers can determine if a drug is having its intended effect on the target pathway.
In a hypothetical study on a mouse model of medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a condition where the breakdown of certain fatty acids is impaired, the administration of this compound could help to quantify the extent of metabolic disruption. It would be expected that in MCADD mice, the metabolism of the valeric acid portion of the molecule would be significantly altered, leading to a different pattern of labeled metabolites in the urine compared to healthy controls.
Table 3: Hypothetical Urinary Excretion of Labeled Metabolites in a Mouse Model of MCADD
| Metabolite | Wild-Type Mice (% of administered dose excreted in 24h) | MCADD Mice (% of administered dose excreted in 24h) |
|---|---|---|
| This compound | 5.2% | 15.8% |
| Valeric Acid-13C (or derivatives) | 2.1% | 8.5% |
These results would highlight the utility of this compound as a tool to diagnose and monitor metabolic dysregulation in inborn errors of metabolism.
Emerging Research Directions and Methodological Innovations
Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics)
The integration of N-Valerylglycine-¹³C₂,¹⁵N into multi-omics workflows is revolutionizing our ability to connect metabolic pathways with protein expression and function. In metabolomics, such labeled compounds serve as ideal internal standards for mass spectrometry (MS)-based quantification, overcoming matrix effects that can lead to ion suppression and inaccurate measurements. nih.gov By adding a known quantity of N-Valerylglycine-¹³C₂,¹⁵N to a biological sample, researchers can accurately determine the absolute concentration of its unlabeled, endogenous counterpart.
In proteomics, the use of stable isotope labeling is well-established through techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), where cells are grown in media containing isotopically labeled amino acids. nih.govrsc.org While N-Valerylglycine-¹³C₂,¹⁵N is not directly incorporated into proteins, its role as a metabolic tracer is crucial for connecting metabolic states to the proteome. For instance, researchers can trace the flux of the valeryl-moiety through metabolic pathways and observe the resulting changes in protein expression or post-translational modifications. pharmiweb.com This multi-omics approach provides a more holistic view of cellular physiology, linking metabolic perturbations to functional changes at the protein level.
The dual-labeling with both ¹³C and ¹⁵N offers enhanced specificity and the potential for more complex experimental designs. pharmiweb.comalfa-chemistry.com This allows for simultaneous tracing of both the carbon skeleton and the nitrogen atom of the glycine (B1666218) moiety, providing detailed insights into amino acid and fatty acid metabolism.
Table 1: Applications of N-Valerylglycine-¹³C₂,¹⁵N in Multi-Omics
| Omics Field | Specific Application | Benefit of Isotopic Labeling |
|---|---|---|
| Metabolomics | Absolute Quantification | Serves as an internal standard to correct for analytical variability and matrix effects. nih.gov |
| Metabolic Flux Analysis | Traces the fate of the valeryl- and glycine-moieties through biochemical pathways. alfa-chemistry.com | |
| Proteomics | Correlative Analysis | Links changes in metabolite levels (N-Valerylglycine) to alterations in the proteome. |
Advancements in Isotopic Labeling Techniques for Complex Biological Molecules
The synthesis of specifically labeled molecules like N-Valerylglycine-¹³C₂,¹⁵N is benefiting from significant advancements in isotopic labeling techniques. musechem.com Historically, labeling was often complex and costly. However, modern synthetic chemistry and biosynthetic approaches have made a wider range of labeled compounds more accessible. iaea.org For molecules like N-Valerylglycine, labeling can be achieved through the strategic synthesis using ¹³C- and ¹⁵N-labeled precursors.
Recent developments focus on:
Site-Specific Labeling : New synthetic routes allow for the placement of isotopes at precise locations within a molecule. benthamdirect.com For N-Valerylglycine-¹³C₂,¹⁵N, this means the ¹³C atoms are specifically in the glycine backbone and the ¹⁵N is the glycine's nitrogen atom, providing maximum information for fragmentation analysis in mass spectrometry.
Multi-Isotope Labeling : The simultaneous incorporation of multiple stable isotopes (e.g., ¹³C, ¹⁵N, and Deuterium ²H) into a single molecule is becoming more common. alfa-chemistry.com This "heavy" labeling creates a significant mass shift from the natural compound, making it easily distinguishable in complex biological matrices.
Cell-Free Expression Systems : For producing labeled proteins and complex biomolecules, cell-free systems offer the ability to incorporate labeled amino acids with high efficiency, bypassing the complexities of cellular metabolism. utoronto.ca
These advancements not only facilitate the production of specific tracers like N-Valerylglycine-¹³C₂,¹⁵N but also expand the toolkit available for studying the structure and dynamics of more complex molecules like proteins and nucleic acids. alfa-chemistry.comutoronto.ca
Novel Applications in Systems Biology and Metabolic Engineering Research
Systems biology aims to understand the complex interactions within a biological system as a whole. In this context, stable isotope tracers like N-Valerylglycine-¹³C₂,¹⁵N are invaluable tools. By introducing the labeled compound into a cell or organism, researchers can map the flow of metabolites through interconnected metabolic networks, a technique known as metabolic flux analysis (MFA). alfa-chemistry.comalfa-chemistry.com The dual ¹³C and ¹⁵N labels allow for a more detailed and constrained analysis of pathway dynamics.
In metabolic engineering, the goal is to purposefully redesign the metabolism of organisms for the production of valuable compounds. Here, N-Valerylglycine-¹³C₂,¹⁵N can be used to:
Identify Metabolic Bottlenecks : By tracking the conversion of the labeled substrate, engineers can identify slow enzymatic steps or competing pathways that divert flux away from the desired product. alfa-chemistry.com
Quantify Pathway Efficiency : The rate of incorporation of isotopes from the tracer into downstream metabolites provides a direct measure of the efficiency of the engineered pathway.
Validate Metabolic Models : The experimental data generated from tracer studies are essential for building and validating computational models of metabolism, which can then be used to predict the effects of further genetic modifications.
The use of such precisely labeled molecules moves the field from static snapshots of metabolite concentrations to a dynamic understanding of the rates and routes of metabolic processes, which is fundamental to both understanding and engineering complex biological systems.
Q & A
Q. How can researchers synthesize and purify N-Valerylglycine-<sup>13</sup>C2</sup>,<sup>15</sup>N with high isotopic fidelity?
Synthesis typically involves incorporating stable isotopes (<sup>13</sup>C and <sup>15</sup>N) into the glycine backbone via chemical or microbial methods. For example, isotope-labeled glycine derivatives are synthesized using precursor molecules enriched with <sup>13</sup>C and <sup>15</sup>N, followed by valeryl group conjugation. Purification often employs reversed-phase HPLC or column chromatography, with isotopic purity verified via high-resolution mass spectrometry (HRMS) or isotope ratio mass spectrometry (IRMS) . Key steps include:
- Isotopic precursor selection : Use >99% enriched <sup>13</sup>C and <sup>15</sup>N sources to minimize natural abundance interference.
- Reaction monitoring : Track isotopic incorporation using nuclear magnetic resonance (NMR) or tandem MS.
- Validation : Confirm isotopic enrichment via isotopic abundance tables (e.g., Table 2 in ).
Q. What analytical methods are recommended for quantifying isotopic enrichment in N-Valerylglycine-<sup>13</sup>C2</sup>,<sup>15</sup>N?
Liquid chromatography-mass spectrometry (LC-MS) with high-resolution detectors (e.g., Orbitrap or Q-TOF) is optimal for quantifying isotopic enrichment. For <sup>15</sup>N analysis, isotope ratio mass spectrometry (IRMS) coupled with LC separation provides precision <1.4‰ . Key considerations:
- Calibration : Use internal standards (e.g., <sup>13</sup>C6-glucose) to correct for instrument drift.
- Matrix effects : Separate co-eluting metabolites using porous graphitic carbon (PGC) columns to avoid suppression .
- Data interpretation : Normalize isotopic ratios against natural abundance baselines (e.g., 0.37% for <sup>15</sup>N) .
Q. How should N-Valerylglycine-<sup>13</sup>C2,<sup>15</sup>N be stored to ensure stability during experiments?
Store lyophilized powder at -20°C in airtight, light-protected containers to prevent hydrolysis. In solution, use inert solvents (e.g., deuterated DMSO or ethanol) and aliquot to avoid freeze-thaw cycles. Stability tests under varying pH and temperature conditions are critical, as decomposition products may include nitrogen oxides (NOx) under oxidative stress .
Advanced Research Questions
Q. How can N-Valerylglycine-<sup>13</sup>C2,<sup>15</sup>N be used in metabolic flux analysis (MFA) to study nitrogen assimilation pathways?
Incorporate the compound as a tracer in cell cultures or model organisms, and track label distribution via LC-MS/MS or <sup>13</sup>C-NMR. For example:
- Pulse-chase experiments : Administer the tracer and sample at intervals to monitor flux through glycine cleavage systems or urea cycles.
- Data modeling : Use computational tools (e.g., INCA) to fit isotopomer distributions and infer pathway activity .
- Error analysis : Account for natural isotope abundance and instrument noise using Bayesian statistical frameworks .
Q. What experimental design considerations are critical for minimizing isotopic dilution in <sup>15</sup>N tracer studies using N-Valerylglycine-<sup>13</sup>C2,<sup>15</sup>N?
- Dosage optimization : Conduct pilot studies to determine the minimum tracer concentration required to exceed natural <sup>15</sup>N abundance (e.g., >0.4‰ ).
- Sampling strategy : Collect time-series samples to capture dynamic label redistribution, especially in systems with rapid turnover (e.g., microbial communities).
- Control groups : Include unlabeled controls to correct for background signals and abiotic isotope exchange .
Q. How can researchers resolve contradictions in isotopic enrichment data caused by matrix interference or instrument variability?
- Method validation : Perform spike-and-recovery experiments using labeled standards to assess matrix effects (e.g., soil or plasma samples) .
- Instrument calibration : Regularly test reference gases (e.g., N2 for IRMS) to ensure detector linearity across the expected δ<sup>15</sup>N range .
- Statistical reconciliation : Apply mixed-effects models to distinguish technical variability from biological variation .
Q. What advanced techniques enable the simultaneous tracking of <sup>13</sup>C and <sup>15</sup>N labels in N-Valerylglycine-<sup>13</sup>C2,<sup>15</sup>N within complex biological systems?
- Dual-isotope imaging : Use nanoscale secondary ion mass spectrometry (NanoSIMS) to spatially resolve <sup>13</sup>C and <sup>15</sup>N in tissues or single cells.
- Hybrid MS platforms : Couple LC-IRMS with <sup>13</sup>C-detection modules for parallel analysis .
- Data integration : Merge isotopic ratios with metabolomic datasets (e.g., via XCMS Online) to map label incorporation into downstream metabolites .
Q. Table 1. Key Parameters for Isotopic Analysis of N-Valerylglycine-<sup>13</sup>C2,<sup>15</sup>N
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
